N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide

Description

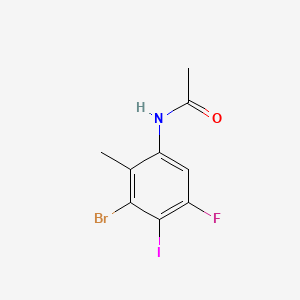

N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide (CAS: 2940936-89-8) is a halogenated acetamide derivative with the molecular formula C₉H₇BrFINO . Its structure features a phenyl ring substituted with bromine (position 3), fluorine (position 5), iodine (position 4), and a methyl group (position 2), all attached to an acetamide moiety. It is commercially available in quantities ranging from 1 g to 25 g, with prices scaling proportionally .

Properties

Molecular Formula |

C9H8BrFINO |

|---|---|

Molecular Weight |

371.97 g/mol |

IUPAC Name |

N-(3-bromo-5-fluoro-4-iodo-2-methylphenyl)acetamide |

InChI |

InChI=1S/C9H8BrFINO/c1-4-7(13-5(2)14)3-6(11)9(12)8(4)10/h3H,1-2H3,(H,13,14) |

InChI Key |

DVSQYFBTGACAHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1NC(=O)C)F)I)Br |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide

- CAS Number: 2940936-89-8

- Molecular Formula: C9H8BrFINO (derived from the substituents and acetamide group)

- Structural Features:

- Phenyl ring substituted at positions 2 (methyl), 3 (bromo), 4 (iodo), and 5 (fluoro)

- Acetamide group attached to the nitrogen of the aromatic amine

Preparation Methods Analysis

General Synthetic Approach

The synthesis of this compound typically involves the following key steps:

Step 1: Halogenation of a suitably substituted aniline or phenyl precursor

Introduction of bromine, fluorine, and iodine substituents on the aromatic ring in a regioselective manner.Step 2: Acetylation of the aromatic amine

Conversion of the aniline derivative to the acetamide via reaction with acetic anhydride or acetyl chloride.

Specific Synthetic Routes

Due to the complexity of multiple halogen substituents, the preparation often requires a carefully controlled sequence of halogenation reactions or the use of pre-halogenated intermediates.

Route via Halogenated Aniline Intermediate

- Starting Material: 3-Bromo-5-fluoro-4-iodo-2-methyl-aniline

- Reagents: Acetic anhydride or acetyl chloride, base (e.g., pyridine or triethylamine)

- Conditions: Typically mild temperatures (0–25°C) to avoid side reactions

- Reaction: The amine group is acetylated to form the acetamide.

This method relies on the availability or synthesis of the halogenated aniline precursor, which may be prepared by sequential halogenation of 2-methyl-aniline derivatives or by using directed ortho-metalation followed by electrophilic halogenation.

Alternative Route: Direct Halogenation of N-Acetyl-2-methyl-aniline

- Starting Material: N-(2-methyl-phenyl)acetamide

- Reagents: Halogenating agents such as N-bromosuccinimide (NBS), Selectfluor (for fluorination), and iodine or iodinating reagents

- Conditions: Stepwise halogenation under controlled conditions to achieve selective substitution at 3, 4, and 5 positions.

This approach requires careful optimization to prevent over-halogenation or undesired substitution patterns.

Research Discoveries and Optimization

Regioselectivity and Halogenation Techniques

- The presence of methyl and acetamide groups influences the electron density on the aromatic ring, affecting regioselectivity during halogenation.

- Electrophilic aromatic substitution reactions are directed by these groups, with the methyl group being an ortho/para director and the acetamide group influencing via resonance and inductive effects.

- Fluorination is often achieved using Selectfluor or other electrophilic fluorinating agents under mild conditions to avoid decomposition of sensitive intermediates.

- Iodination can be performed using iodine in the presence of oxidants or via Sandmeyer-type reactions from diazonium salts.

One-Pot Synthesis and Protecting Group Strategies

- Advanced synthetic methods include one-pot procedures where multiple functionalizations are carried out sequentially without isolation of intermediates, improving yield and reducing purification steps.

- Protecting groups may be employed to mask reactive sites temporarily during halogenation to enhance selectivity.

Purification and Characterization

- High purity (>97%) this compound is typically obtained via recrystallization or chromatographic techniques.

- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

Summary of Key Preparation Notes

- The synthesis requires careful control of halogenation steps to achieve the desired substitution pattern.

- Acetylation of the aniline intermediate is a straightforward step but depends on the successful preparation of the halogenated aniline.

- Commercial availability is limited and often involves lead times due to sourcing of halogenated intermediates.

- Modern synthetic methods focus on improving regioselectivity and yield through optimized reaction conditions and one-pot procedures.

- Analytical characterization is essential to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamide group may also play a role in its interaction with proteins and other biomolecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Acetamides

Key Observations :

- Methyl groups (position 2) in the target compound may sterically hinder interactions compared to smaller substituents like hydroxyl or methoxy groups in analogs .

- Triazole-containing analogs (e.g., and ) exhibit additional hydrogen-bonding and π-π interactions, which are absent in the target compound but critical for their bioactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s iodine atom contributes to higher molecular weight and polarizability compared to chloro/fluoro analogs, which may affect its pharmacokinetic profile .

- Fluorine in position 5 (target compound) reduces metabolic degradation compared to hydroxyl or amino groups in other acetamides .

Table 3: Bioactivity of Selected Acetamides

Key Observations :

- The target compound lacks direct bioactivity data but shares structural motifs with anticancer triazole-acetamides () and antibiotic analogs ().

- Halogen diversity (Br, F, I) in the target compound may enable dual functionality in targeting enzymes and DNA, a feature less common in mono-halogenated analogs .

Biological Activity

N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents on the aromatic ring significantly influences the compound's reactivity and biological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrFIO, indicating the presence of multiple halogens that can enhance its pharmacological properties. The structure is characterized by:

- Bromine at the 3-position

- Fluorine at the 5-position

- Iodine at the 4-position

- Methyl group at the 2-position

This unique arrangement allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that chloroacetamides with halogen substitutions demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|---|

| N-(4-chlorophenyl)acetamide | Cl at para position | 20 | 15 |

| N-(3-bromophenyl)acetamide | Br at meta position | 18 | 12 |

| N-(5-fluorophenyl)acetamide | F at para position | 25 | 20 |

| This compound | Br, F, I at various positions | TBD | TBD |

The minimum inhibitory concentration (MIC) values for this compound are yet to be determined but are expected to be competitive based on similar compounds' performance.

The mechanism by which halogenated acetamides exert their antimicrobial effects often involves disruption of bacterial cell membranes and interference with metabolic pathways. The lipophilicity provided by halogen substitutions enhances membrane permeability, facilitating cellular uptake.

Case Studies and Research Findings

- Study on Antibacterial Activity : A study evaluated various N-substituted acetamides for their antibacterial properties against E. coli and S. aureus. Compounds with bromine and fluorine showed significant antibacterial activity, suggesting that this compound may exhibit similar effects due to its structural characteristics .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis indicated that the presence of halogens increases the lipophilicity and overall biological activity of acetamides. The study emphasized that compounds with bromine or fluorine substitutions were more effective against Gram-positive bacteria compared to their non-halogenated counterparts .

- Anticonvulsant Activity : Research into related acetamides has shown potential anticonvulsant properties in certain derivatives, attributed to structural features that enhance binding to neuronal sodium channels . While specific data for this compound is lacking, it suggests a broader pharmacological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.